![molecular formula C19H20N2O3 B510075 5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid CAS No. 380847-07-4](/img/structure/B510075.png)

5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

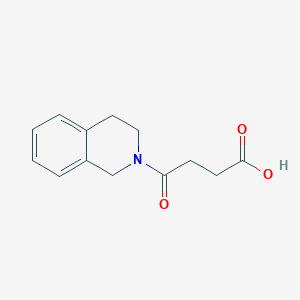

“5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid” is a chemical compound with the molecular formula C19H20N2O3 and a molecular weight of 324.3737 . It is a derivative of carbazole, a class of compounds known for their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, and strong fluorescence .

Synthesis Analysis

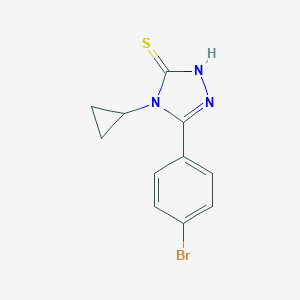

Carbazole-based compounds, including those similar to the compound , have been synthesized through Sonogashira coupling and Knoevenagel reactions . In one study, 9-Ethyl-9H-carbazol-3-carbaldehyde reacted with 4-arylthiosemicarbazides, with acetic acid as a catalyst, to give 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides .

Molecular Structure Analysis

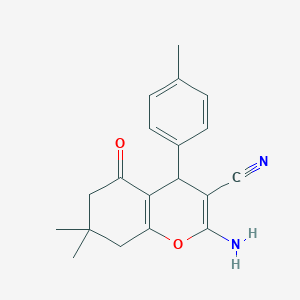

The molecular structure of carbazole-based compounds, including “5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid”, has been revealed to be coplanar-conjugated molecular and uniform in shape through Density Functional Theory (DFT) calculations .

科学的研究の応用

X-ray Crystallography

Carbazole derivatives are used in crystallographic studies to grow high-quality single crystals. These crystals are then used for X-ray diffraction to understand the molecular and crystal structure .

Synthesis of Heterocyclic Compounds

A method involving manganese dioxide as a mild oxidizing agent has been reported for the synthesis of new heterocyclic compounds containing both carbazole and 1,3,4-thiadiazole moieties. These compounds have potential applications in various fields including pharmaceuticals and materials science .

Dye-Sensitized Solar Cells (DSSCs)

Carbazole-based organic sensitizers have shown excellent properties for use in DSSCs. Studies indicate that certain derivatives can significantly improve the efficiency of these solar cells .

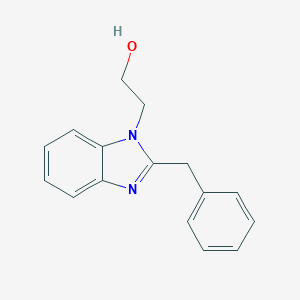

Synthesis of Organic Dyes

Carbazole-based dyes containing aldehyde and cyanoacetic acid groups have been synthesized for potential use in various applications. These dyes are created through reactions like Sonogashira coupling and Knoevenagel condensation, indicating their versatility in organic synthesis .

作用機序

While the specific mechanism of action for “5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid” is not detailed in the search results, carbazole-based compounds are known for their excellent charge transport ability . They are frequently employed as design motifs for dyes due to their efficient photoinduced electron-transfer properties .

将来の方向性

Carbazole-based compounds, including “5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid”, have potential for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Future research may focus on the development of dipolar materials through tailored molecular designs .

特性

IUPAC Name |

5-[(9-ethylcarbazol-3-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-21-16-7-4-3-6-14(16)15-12-13(10-11-17(15)21)20-18(22)8-5-9-19(23)24/h3-4,6-7,10-12H,2,5,8-9H2,1H3,(H,20,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMVDRHWIYYFKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)CCCC(=O)O)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate](/img/structure/B510041.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510058.png)

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B510062.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510073.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B510074.png)

![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510077.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid](/img/structure/B510078.png)

![4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide](/img/structure/B510079.png)

![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510086.png)

![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510099.png)